molecular formula C17H16FNO B4735889 (E)-3-(2-ethylanilino)-1-(4-fluorophenyl)prop-2-en-1-one

(E)-3-(2-ethylanilino)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B4735889
M. Wt: 269.31 g/mol
InChI Key: MXIJWBLARUGPFH-VAWYXSNFSA-N
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Description

(E)-3-(2-ethylanilino)-1-(4-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-ethylanilino)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base.

  • Starting Materials

    • 4-fluorobenzaldehyde
    • 2-ethylaniline
    • Acetophenone
  • Reaction Conditions

    • Base: Sodium hydroxide or potassium hydroxide
    • Solvent: Ethanol or methanol
    • Temperature: Room temperature to reflux conditions
  • Procedure

    • Mix the starting materials in the solvent.
    • Add the base to the mixture and stir.
    • Allow the reaction to proceed for several hours.
    • Isolate the product by filtration and purify by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-ethylanilino)-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of dihydrochalcones.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Quinones

    Reduction: Dihydrochalcones

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Antimicrobial: Exhibits antimicrobial activity against various pathogens.

    Antioxidant: Acts as an antioxidant, scavenging free radicals.

Medicine

    Anti-inflammatory: Potential use as an anti-inflammatory agent.

    Anticancer: Investigated for its anticancer properties.

Industry

    Dyes and Pigments: Used in the synthesis of dyes and pigments.

    Pharmaceuticals: Intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (E)-3-(2-ethylanilino)-1-(4-fluorophenyl)prop-2-en-1-one depends on its specific application:

    Antimicrobial: Disrupts microbial cell membranes and inhibits enzyme activity.

    Antioxidant: Neutralizes free radicals by donating electrons.

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines.

    Anticancer: Induces apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound with similar structure but without the ethylanilino and fluorophenyl groups.

    Flavonoids: Compounds with similar biological activities.

    Curcumin: A well-known chalcone derivative with anti-inflammatory and anticancer properties.

Uniqueness

(E)-3-(2-ethylanilino)-1-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of the ethylanilino and fluorophenyl groups, which may enhance its biological activity and chemical stability compared to other chalcones.

Properties

IUPAC Name

(E)-3-(2-ethylanilino)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c1-2-13-5-3-4-6-16(13)19-12-11-17(20)14-7-9-15(18)10-8-14/h3-12,19H,2H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIJWBLARUGPFH-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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